1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
Description
This compound (CAS: 1338658-79-9, Molecular Formula: C₁₃H₁₁N₅O₃, MW: 285.26 g/mol) features an imidazole core substituted with a carboxylic acid group at position 4. The imidazole is linked via a nitrogen atom to a pyridine ring, which is further functionalized at position 3 with a 3-ethyl-1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-2-10-16-12(21-17-10)8-4-3-5-14-11(8)18-6-9(13(19)20)15-7-18/h3-7H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOVDXDBRBJWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 3-ethyl-1,2,4-oxadiazole, followed by its coupling with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its activity in certain applications.
Reduction: Reduction reactions can be used to alter the functional groups within the molecule, leading to derivatives with different properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, expanding its utility
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could result in a variety of functionalized products .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can display antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of the oxadiazole ring enhances these effects, making 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid a candidate for developing new antibacterial agents.
Anticancer Potential
The compound's structure is also linked to anticancer properties. Research on similar oxadiazole derivatives has demonstrated their ability to inhibit cancer cell proliferation in vitro. For example, compounds with imidazole fragments have been evaluated for their cytotoxic effects against various cancer cell lines . The mechanism often involves interference with cellular signaling pathways critical for cancer cell survival.
Agrochemical Applications
This compound shows promise as a novel agrochemical agent. Its effectiveness against phytopathogenic bacteria suggests potential use in crop protection. The bioactivity evaluation of related compounds has indicated that they can act as effective fungicides and bactericides .
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step reactions involving the formation of the oxadiazole and imidazole rings. Variations in the synthesis process can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds similar to 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-y]-1H-imidazole-4-carboxylic acid:
Mechanism of Action
The mechanism of action of 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition or activation of these targets, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution on the Oxadiazole Ring
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic Acid
- Structural Difference : Propyl group replaces ethyl on the oxadiazole.
- Impact: Increased lipophilicity (logP ~1.2 vs. Molecular weight increases to 299.29 g/mol .
- Synthesis : Similar routes to the target compound, with propyl bromide used in oxadiazole formation.
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxylic Acid
- Structural Difference : Methyl substituent on oxadiazole; pyrimidine replaces pyridine.
- Pyrimidine’s electron-deficient nature may alter electronic interactions .
Positional Isomerism
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic Acid
- Structural Difference : Oxadiazole attached to pyridine at position 4 instead of 3.
- Impact: Altered spatial arrangement may affect intermolecular interactions (e.g., with enzymes or receptors).
Heterocyclic Core Variations
Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
- Example : 2-[4-[(2-butyl-5-carboxy-4-chloro-1H-imidazol-1-yl)methyl]phenyl]imidazo[1,2-a]pyridine-3-carboxylic acid.
- Structural Difference : Imidazo[1,2-a]pyridine core replaces standalone imidazole-pyridine system.
- Impact: Extended conjugation may enhance UV absorption or fluorescence properties, useful in diagnostic applications .
Agrochemical Analogs
Imazamox and Imazethapyr
- Structural Difference : These herbicides feature dihydroimidazolone cores instead of oxadiazole and pyridine.
- Functional Insight : The carboxylic acid group in these analogs is critical for herbicidal activity by inhibiting acetolactate synthase (ALS). This suggests the target compound’s carboxylic acid may similarly interact with biological targets .
Comparative Data Table
Research Findings and Trends
- Synthesis : Analogous compounds are synthesized via cyclization of thioamides or nitriles to form oxadiazoles, followed by coupling to imidazole-pyridine systems .
- Toxicity : Methyl- and ethyl-substituted oxadiazoles show moderate acute toxicity (e.g., skin/eye irritation), as seen in related compounds .
Biological Activity
The compound 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a derivative of imidazole and oxadiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 312.33 g/mol. The compound features multiple functional groups, including an imidazole ring and an oxadiazole moiety, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N6O2 |
| Molecular Weight | 312.33 g/mol |
| LogP | 1.821 |
| Water Solubility (LogSw) | -2.23 |
| Polar Surface Area | 80.318 Ų |
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives similar to the studied compound have shown potent activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
In a study published in MDPI , several oxadiazole derivatives demonstrated IC50 values ranging from 0.12 to 2.78 μM against these cell lines, indicating their potential as effective anticancer agents . The mechanism of action appears to involve the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The antimicrobial activity of oxadiazole derivatives has also been documented. Compounds with similar structures have shown effectiveness against a range of bacterial strains. For example, research indicates that certain oxadiazole-based compounds possess activity against both Gram-positive and Gram-negative bacteria. The exact mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, compounds with the imidazole structure are known to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is crucial for managing conditions like gout .
Case Studies and Research Findings
- Study on Anticancer Properties : A study conducted by researchers demonstrated that specific derivatives with the oxadiazole moiety significantly inhibited cell proliferation in MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation highlighted the broad-spectrum antimicrobial properties of oxadiazole derivatives against multiple bacterial strains, suggesting their utility in developing new antibiotics .
- Enzyme Inhibition : A recent study evaluated the inhibitory effects of various substituted imidazoles on xanthine oxidase activity, revealing promising results for compounds similar to the one discussed here .
Q & A
Q. What are the recommended synthetic routes for preparing 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : The compound's synthesis involves constructing the imidazole and oxadiazole rings sequentially. A plausible route includes:
- Step 1 : Condensation of glyoxal, formaldehyde, and ammonia under acidic conditions to form the imidazole core, followed by introducing the pyridinyl-oxadiazole moiety via nucleophilic substitution or coupling reactions .
- Step 2 : Intermediate characterization via FTIR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., imidazole proton signals at δ 7.5–8.5 ppm). Elemental analysis (C, H, N) should match theoretical values within ±0.3% .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) assesses purity (>95% area under the curve).
- High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ or [M-H]⁻) with <2 ppm deviation from theoretical mass .
- X-ray crystallography (if single crystals are obtainable) resolves bond lengths and angles, particularly verifying the oxadiazole ring geometry .
Q. What solvent systems are optimal for solubility studies, given the compound’s amphiphilic structure?
- Methodological Answer :
- Test solubility in DMSO (polar aprotic) for stock solutions and dilute in PBS (pH 7.4) for biological assays.
- For hydrophobic interactions, use methanol:water (1:1) or acetonitrile:TFA (0.1%) gradients in chromatographic separations .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield while minimizing byproducts like imidazole N-alkylation isomers?
- Methodological Answer :
- Employ Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, Pd(PPh₃)₄ (2–5 mol%) in degassed DMF at 80–100°C improves coupling efficiency for pyridinyl-oxadiazole attachment .
- Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane) and quench reactions at 85% conversion to reduce side products .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Use docking software (AutoDock Vina, Schrödinger) with the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G level*) to model interactions with active sites. Focus on hydrogen bonding (imidazole NH, carboxylic acid O) and π-π stacking (pyridinyl ring) .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .
Q. How should researchers address contradictory spectral data (e.g., NMR shifts) reported in literature for analogous imidazole-oxadiazole hybrids?
- Methodological Answer :
- Perform variable-temperature NMR to identify dynamic effects (e.g., tautomerism in imidazole).
- Cross-reference with solid-state NMR or IR spectroscopy to distinguish protonation states or polymorphic forms .
- Replicate published procedures strictly to isolate variables (e.g., solvent deuteration effects) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
